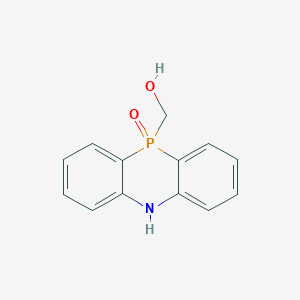
(10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol, also known as ODP, is a chemical compound that has been studied for its potential applications in various fields. ODP is a phosphazene derivative with a unique structure that makes it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol is not fully understood, but it is believed to be related to its unique structure. (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol contains a phosphazene backbone, which is known for its high thermal stability and chemical resistance. The presence of the methanol group in (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol may also contribute to its unique properties.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol. However, studies have shown that (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol is non-toxic and has low cytotoxicity, which makes it a promising candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol in lab experiments include its high thermal stability, chemical resistance, and low cytotoxicity. However, the limitations of using (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol include its limited solubility in water and other polar solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for the study of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol. One potential direction is the development of new synthetic methods for (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol that could improve its purity and yield. Another direction is the investigation of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol's potential use in catalysis and other materials science applications. Additionally, further studies are needed to fully understand the mechanism of action of (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol and its potential use in drug delivery and other biomedical applications.
Synthesemethoden
(10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol can be synthesized through the reaction of hexachlorocyclotriphosphazene with methanol in the presence of a base such as sodium methoxide. The reaction yields (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
(10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol has been studied for its potential applications in various scientific research fields, including materials science, drug delivery, and catalysis. Due to its unique structure, (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol has been shown to have excellent thermal stability, which makes it a promising candidate for use in high-temperature applications. In addition, (10-oxido-5,10-dihydro-10-phenophosphazinyl)methanol has been studied for its potential use as a drug delivery agent due to its ability to encapsulate and release drugs in a controlled manner.
Eigenschaften
IUPAC Name |
(10-oxo-5H-phenophosphazinin-10-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12NO2P/c15-9-17(16)12-7-3-1-5-10(12)14-11-6-2-4-8-13(11)17/h1-8,14-15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUALCVAAKZCZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3P2(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(10-Oxido-5,10-dihydrophenophosphazinin-10-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-bromophenyl)-N,N-diethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5762471.png)

![methyl N-cyano-N-[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5762483.png)

![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5762489.png)
![methyl 4-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5762491.png)
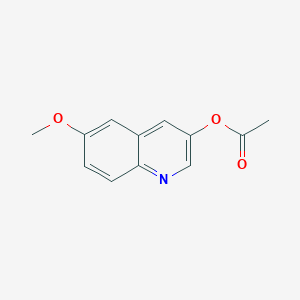
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
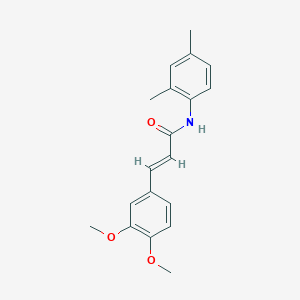
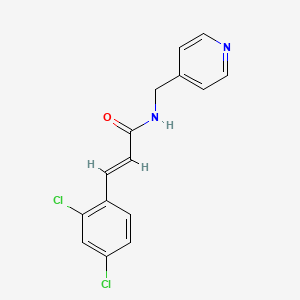


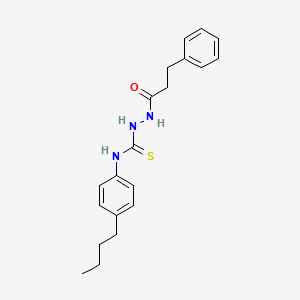
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)